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An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-hydroxy-2-oxo-
2H-chromene-3-carbaldehyde

Abstract
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, also widely known as 4-hydroxy-3-

formylcoumarin, is a pivotal heterocyclic aldehyde that serves as a versatile scaffold in

synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a

coumarin core functionalized with both a reactive aldehyde and an acidic hydroxyl group,

imparts a rich and diverse chemical reactivity. This guide provides a comprehensive

examination of its chemical and physical properties, established synthesis protocols, and its

extensive utility as a precursor for a wide array of more complex heterocyclic systems. We

delve into the mechanistic underpinnings of its key reactions, including the Vilsmeier-Haack

synthesis and Knoevenagel condensations, providing field-proven experimental protocols. This

document is intended for researchers, medicinal chemists, and drug development

professionals seeking to leverage the unique chemical attributes of this compound for the

design and synthesis of novel therapeutic agents and functional materials.

Introduction and Nomenclature
The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold found in numerous natural

products and synthetic molecules of significant biological importance. Within this class, 4-
hydroxy-2-oxo-2H-chromene-3-carbaldehyde stands out as a particularly valuable synthetic
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intermediate.[1] Its structure combines the characteristic lactone of the coumarin ring with two

key functional groups at adjacent positions: a nucleophilic 4-hydroxyl group and an electrophilic

3-formyl (aldehyde) group. This arrangement facilitates a variety of cyclization and

condensation reactions, making it a foundational building block for constructing fused

heterocyclic systems.[2] Its derivatives have been investigated for a range of therapeutic

properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][3]

Compound Identification
For clarity and precision in research and documentation, the compound is identified by several

systematic names and registry numbers.

Identifier Value

Systematic IUPAC Name 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Alternative Names
4-Hydroxy-3-formylcoumarin, 3-Formyl-4-

hydroxycoumarin

CAS Number 51751-34-9[1][4][5]

Molecular Formula C₁₀H₆O₄[1][5]

Molecular Weight 190.15 g/mol [1][4]

InChI Key WNIIGYLAWCFYOW-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties
Physicochemical Data
The physical properties of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde are characteristic

of a polar, aromatic organic solid.
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Property Value / Description

Appearance Pale yellow to light brown solid[3]

Melting Point 138-140 °C[6]

Boiling Point (Predicted) 405.1 ± 45.0 °C[6]

Density (Predicted) 1.630 ± 0.06 g/cm³[6]

Acidity (pKa, Predicted) 4.50 ± 1.00[6]

The acidity of the 4-hydroxyl group is a defining feature, influenced by the electron-withdrawing

nature of the adjacent carbonyl groups and the delocalization of the resulting conjugate base.

Studies on various hydroxycoumarins confirm that the position of the hydroxyl group

dramatically impacts acidity due to effects of electron delocalization and solvent-solute

interactions.[7][8]

Tautomerism
A critical aspect of the compound's structure and reactivity is its existence in multiple

tautomeric forms. The predominant equilibrium is between the 4-hydroxy-coumarin form and

the 2-hydroxy-chromone form. This keto-enol tautomerism influences which atoms act as

nucleophiles or electrophiles in different chemical environments.[3]

4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde (Keto Form) 2,4-dihydroxy-2H-chromene-3-carbaldehyde (Enol Form)

Equilibrium

Click to download full resolution via product page

Caption: Keto-enol tautomerism of 4-hydroxy-3-formylcoumarin.

Spectroscopic Analysis
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While specific spectra require empirical measurement, the expected spectroscopic signatures

can be predicted from the molecular structure:

¹H NMR: Signals for the four aromatic protons on the benzene ring, a characteristic singlet

for the aldehyde proton (δ 9.5-10.5 ppm), and a broad singlet for the enolic hydroxyl proton.

¹³C NMR: Resonances for ten carbon atoms, including signals for the aldehyde carbonyl (δ

~190 ppm), the lactone carbonyl (δ ~160 ppm), and carbons of the aromatic and heterocyclic

rings.

Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching (broad, ~3200

cm⁻¹), C=O stretching of the aldehyde (~1670 cm⁻¹), C=O stretching of the lactone (~1720

cm⁻¹), and C=C stretching of the aromatic ring (~1600 cm⁻¹).

Mass Spectrometry: A molecular ion peak (M+) corresponding to its molecular weight of

190.15 g/mol .

Synthesis Methodologies
The most prevalent and efficient synthesis of 4-hydroxy-2-oxo-2H-chromene-3-
carbaldehyde is achieved through the formylation of the readily available 4-hydroxycoumarin.

Primary Route: Vilsmeier-Haack Formylation
This reaction is the cornerstone for producing the title compound.[2][9] The Vilsmeier-Haack

reaction utilizes a pre-formed Vilsmeier reagent, an electrophilic iminium species, to formylate

an electron-rich aromatic ring.[10][11] 4-hydroxycoumarin is an ideal substrate due to the high

electron density at the C3 position, which is activated by the 4-hydroxyl group.
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Caption: Workflow for Vilsmeier-Haack synthesis of the title compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Rationale: This protocol is designed for robust and scalable synthesis. Phosphorus

oxychloride (POCl₃) is used to activate N,N-dimethylformamide (DMF), creating the
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electrophilic Vilsmeier reagent in situ. The reaction is performed under anhydrous conditions

to prevent premature quenching of the reactive intermediates.

Materials:

4-Hydroxycoumarin (1.0 eq)

N,N-Dimethylformamide (DMF) (3.0 eq)

Phosphorus oxychloride (POCl₃) (2.0 eq)

Ice bath

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

In a round-bottom flask, cool DMF in an ice bath to 0 °C.

Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Causality: This

exothermic reaction forms the Vilsmeier reagent. Slow addition prevents a dangerous

temperature spike.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 30 minutes.

Add 4-hydroxycoumarin to the flask.

Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring progress by

Thin Layer Chromatography (TLC).

After completion, cool the mixture and pour it carefully onto crushed ice. Trustworthiness:

This step hydrolyzes the intermediate iminium salt to the final aldehyde product and

quenches any remaining reactive reagents.

The resulting solid precipitate is collected by vacuum filtration.

Wash the solid with cold water until the filtrate is neutral.
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Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure

compound.

Alternative Route: Microwave-Assisted Synthesis
An alternative method utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid under

microwave irradiation.[4] This approach aligns with green chemistry principles by often

reducing reaction times and solvent usage.

Experimental Protocol: Microwave-Assisted Synthesis[4]

Rationale: Microwave energy accelerates the reaction, providing a rapid synthesis route.

Trifluoroacetic acid serves as both the solvent and catalyst.

Materials:

4-Hydroxycoumarin (1 mmol)

Hexamethylenetetramine (HMTA) (3 mmol)

Trifluoroacetic acid (10 mL)

Microwave reactor

Procedure:

Dissolve 4-hydroxycoumarin and HMTA in trifluoroacetic acid in a microwave-safe vessel.

Subject the mixture to microwave irradiation at 800 W for 3 minutes with gentle stirring.

Monitor the reaction by TLC.

After completion, treat the mixture with a hot 50% v/v sulfuric acid solution and reflux for

30 minutes. Causality: This acidic workup hydrolyzes the intermediate to release the

aldehyde.

Extract the product with ethyl acetate.
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Evaporate the solvent to yield the crude product, which can be purified by recrystallization.

[4]

Chemical Reactivity and Synthetic Utility
The dual functionality of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde makes it an

exceptionally versatile reagent. The aldehyde group is a prime site for condensation and

derivatization, while the enolic hydroxyl group and the coumarin ring system allow for further

structural elaboration.

Reactions at the Aldehyde Group: Knoevenagel
Condensation
The Knoevenagel condensation is a cornerstone reaction of this molecule, involving the

reaction of the aldehyde with an "active methylene" compound (a compound with a CH₂ group

flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.[12][13]

This reaction is a powerful tool for C-C bond formation.[13]
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Caption: General mechanism of the Knoevenagel condensation.

General Protocol: Knoevenagel Condensation[14]

Rationale: This protocol uses a catalytic amount of a weak base (like piperidine) to

deprotonate the active methylene compound, generating a nucleophilic carbanion without

causing self-condensation of the aldehyde.[12] Refluxing in a suitable solvent like ethanol

drives the reaction to completion.

Materials:
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4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (1.0 eq)

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 eq)

Piperidine or Pyridine (catalytic amount, ~0.1 eq)

Ethanol (solvent)

Procedure:

Dissolve the aldehyde and the active methylene compound in ethanol in a round-bottom

flask.

Add a catalytic amount of piperidine to the solution.

Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.

Upon completion, cool the reaction mixture to room temperature.

The product often precipitates from the solution and can be collected by filtration.

Wash the solid with cold ethanol to remove residual catalyst and starting materials.

If necessary, the product can be further purified by recrystallization.

Role as a Precursor in Heterocyclic Synthesis
The true synthetic power of this molecule is realized in its use as a precursor for complex,

fused heterocyclic systems. By engaging both the aldehyde and hydroxyl functionalities,

chemists can construct novel ring systems with potential biological activities.

Synthesis of Chromeno[4,3-b]quinolines: An unexpected reaction with aryl isocyanides

converts 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (a derivative of the title compound)

into chromeno[4,3-b]quinolin-6-ones.[15]

Synthesis of Chromenopyridines: Condensation reactions with compounds like chroman-2,4-

dione can yield complex pentacyclic chromenopyridine structures.[16]
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Multicomponent Reactions (MCRs): The compound is an ideal substrate for MCRs. For

instance, a one-pot reaction with an aromatic aldehyde and malononitrile can lead to the

formation of various 2-amino-4H-chromene derivatives, which are themselves biologically

interesting scaffolds.[17][18]

Synthetic Transformations

Resulting Scaffolds

4-Hydroxycoumarin

Vilsmeier-Haack
Formylation

4-hydroxy-2-oxo-2H-chromene-
3-carbaldehyde
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Caption: Synthetic utility workflow of the title compound.

Applications in Drug Discovery
The coumarin scaffold is a mainstay in medicinal chemistry, and derivatives of 4-hydroxy-2-
oxo-2H-chromene-3-carbaldehyde are no exception. The ability to easily generate diverse

libraries of related compounds makes it an attractive starting point for drug discovery

campaigns.
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Anticancer Activity: The core structure has been incorporated into novel compounds

evaluated for their antitumor properties.[3] For example, some chromene sulfonamide

hybrids have been designed as aromatase inhibitors and apoptosis enhancers for cancer

therapy.[17]

Anti-inflammatory and Antioxidant Properties: The phenolic hydroxyl group suggests

potential for radical scavenging and antioxidant activity.[1] Furthermore, related chromone

structures are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase

(LOX), which are key targets in inflammation.[19]

Enzyme Inhibition: The scaffold is used to design inhibitors for various enzymes. For

instance, chromene derivatives have been synthesized and tested as inhibitors of aldose

reductase, an enzyme implicated in diabetic complications.[17]

Conclusion
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a compound of significant strategic

importance in modern organic synthesis. Its straightforward preparation via the Vilsmeier-

Haack reaction, combined with the versatile reactivity of its adjacent hydroxyl and aldehyde

groups, provides a robust platform for molecular innovation. Its proven utility as a precursor for

diverse and complex heterocyclic scaffolds solidifies its role as a key building block for

researchers in medicinal chemistry, drug discovery, and materials science. A thorough

understanding of its chemical properties, tautomeric nature, and reaction mechanisms is

essential for any scientist aiming to exploit its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde | 51751-34-9 | Benchchem
[benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://cymitquimica.com/cas/51751-34-9/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7419998/
https://www.benchchem.com/product/b1449596
https://pmc.ncbi.nlm.nih.gov/articles/PMC6920776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7419998/
https://www.benchchem.com/product/b1449596?utm_src=pdf-body
https://www.benchchem.com/product/b1449596?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1449596
https://www.benchchem.com/product/b1449596
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions -
Arabian Journal of Chemistry [arabjchem.org]

3. CAS 51751-34-9: 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde [cymitquimica.com]

4. 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE synthesis - chemicalbook
[chemicalbook.com]

5. scbt.com [scbt.com]

6. 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE Nine Chongqing Chemdad
Co. ，Ltd [chemdad.com]

7. Origin of Remarkably Different Acidity of Hydroxycoumarins-Joint Experimental and
Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. scite.ai [scite.ai]

10. Vilsmeier-Haack Reaction [organic-chemistry.org]

11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

13. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental
Journal of Chemistry [orientjchem.org]

14. benchchem.com [benchchem.com]

15. Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl
isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde - Organic & Biomolecular
Chemistry (RSC Publishing) [pubs.rsc.org]

16. mdpi.com [mdpi.com]

17. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC
[pmc.ncbi.nlm.nih.gov]

18. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

19. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential
Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2,
and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [chemical properties of 4-hydroxy-2-oxo-2H-chromene-
3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449596#chemical-properties-of-4-hydroxy-2-oxo-
2h-chromene-3-carbaldehyde]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://arabjchem.org/recent-advances-in-4-hydroxycoumarin-chemistry-part-1-synthesis-and-reactions/
https://arabjchem.org/recent-advances-in-4-hydroxycoumarin-chemistry-part-1-synthesis-and-reactions/
https://cymitquimica.com/cas/51751-34-9/
https://www.chemicalbook.com/synthesis/4-hydroxy-2-oxo-2h-chromene-3-carbaldehyde.htm
https://www.chemicalbook.com/synthesis/4-hydroxy-2-oxo-2h-chromene-3-carbaldehyde.htm
https://www.scbt.com/p/4-hydroxy-2-oxo-2h-chromene-3-carbaldehyde-51751-34-9
https://www.chemdad.com/index.php?c=article&id=78963
https://www.chemdad.com/index.php?c=article&id=78963
https://pubmed.ncbi.nlm.nih.gov/28406631/
https://pubmed.ncbi.nlm.nih.gov/28406631/
https://pubs.acs.org/doi/abs/10.1021/acs.jpcb.7b01849
https://scite.ai/reports/vilsmeier-haack-formylation-of-coumarin-derivatives-vjl0w3
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
https://en.wikipedia.org/wiki/Knoevenagel_condensation
http://www.orientjchem.org/vol35no1/the-importance-and-applications-of-knoevenagel-reaction-brief-review/
http://www.orientjchem.org/vol35no1/the-importance-and-applications-of-knoevenagel-reaction-brief-review/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Knoevenagel_Condensation_of_4_Bromo_2_hydroxybenzaldehyde.pdf
https://pubs.rsc.org/en/content/articlelanding/2006/ob/b600540c
https://pubs.rsc.org/en/content/articlelanding/2006/ob/b600540c
https://pubs.rsc.org/en/content/articlelanding/2006/ob/b600540c
https://www.mdpi.com/1420-3049/29/13/3004
https://pmc.ncbi.nlm.nih.gov/articles/PMC7419998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7419998/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2020.00623/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6920776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6920776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6920776/
https://www.benchchem.com/product/b1449596#chemical-properties-of-4-hydroxy-2-oxo-2h-chromene-3-carbaldehyde
https://www.benchchem.com/product/b1449596#chemical-properties-of-4-hydroxy-2-oxo-2h-chromene-3-carbaldehyde
https://www.benchchem.com/product/b1449596#chemical-properties-of-4-hydroxy-2-oxo-2h-chromene-3-carbaldehyde
https://www.benchchem.com/product/b1449596#chemical-properties-of-4-hydroxy-2-oxo-2h-chromene-3-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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